3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as NSC-652287, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mécanisme D'action
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide acts by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide prevents cancer cells from dividing and growing. This mechanism is similar to that of other anticancer drugs, such as 5-fluorouracil.
Biochemical and Physiological Effects:
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have low toxicity in normal cells, while exhibiting potent anticancer activity in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, it has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its potency as an anticancer agent, even at low concentrations. This makes it a promising candidate for further research and development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo. Finally, the development of analogs of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide may lead to the discovery of even more potent anticancer agents.
Méthodes De Synthèse
The synthesis of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the condensation of 3-nitro-4-hydroxybenzenesulfonamide with cyclohexane-1,3-dione in the presence of a base. The resulting compound is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and high yield of 3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide.
Applications De Recherche Scientifique
3-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has shown promising results in scientific research as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-11-6-4-9(5-7-11)13-20(18,19)12-3-1-2-10(8-12)14(16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBJXOMGKGSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C2C=CC(=O)C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.